[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate
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Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate is a complex organic compound with a unique structure that includes a pyridine ring, an amino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the esterification of the propanoate group under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methyl ether.
Steviol glycoside: A natural sweetener with a complex glycoside structure.
Uniqueness
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate is unique due to its combination of a pyridine ring, an amino group, and a propanoate ester. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(24-16-7-5-15(6-8-16)19(2,3)4)18(23)25-22-17(20)14-9-11-21-12-10-14/h5-13H,1-4H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKGGCMDQTQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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